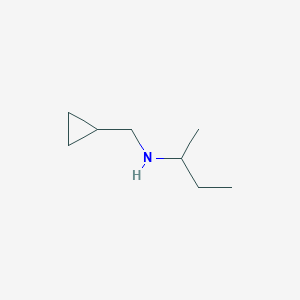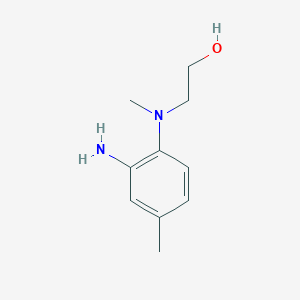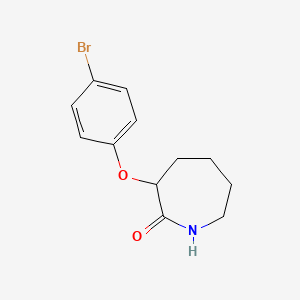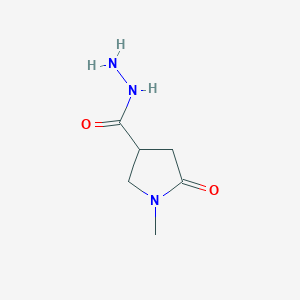
1H-Indole-4-carbohydrazide
Vue d'ensemble
Description
1H-Indole-4-carbohydrazide is a chemical compound with the molecular formula C9H9N3O . It belongs to the class of organic compounds known as indoles .
Synthesis Analysis
The synthesis of 1H-Indole-4-carbohydrazide and its derivatives often starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The molecular structure of 1H-Indole-4-carbohydrazide consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C9H9N3O/c10-12-9(13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,10H2,(H,12,13) .Chemical Reactions Analysis
1H-Indole-4-carbohydrazide and its derivatives have been synthesized and evaluated for anti-platelet aggregation activity induced by adenosine diphosphate (ADP), arachidonic acid (AA), and collagen . The mechanism of platelet aggregation pathway is very complex and involves multiple components .Physical And Chemical Properties Analysis
1H-Indole-4-carbohydrazide has a molecular weight of 175.19 . It is typically stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Tubulin Inhibition and Anticancer Activity
“1H-Indole-4-carbohydrazide” derivatives have been synthesized and evaluated for their potential as tubulin inhibitors . These compounds exhibit significant anticancer activities , particularly against the National Cancer Institute’s 60 human cancer cell line panel . For example, certain derivatives have shown selective cytotoxicity against colon cancer, melanoma cells, and triple-negative breast cancer cells, indicating their potential in cancer therapeutics .
Microtubule-Destabilizing Effects
These derivatives also demonstrate microtubule-destabilizing effects , which is a crucial mechanism in the development of new anticancer drugs. By destabilizing microtubules, they can effectively halt the cell division process, leading to apoptosis in cancer cells .
Molecular Docking and Simulation
The molecular docking simulation results suggest that “1H-Indole-4-carbohydrazide” derivatives can inhibit tubulin by binding at the colchicine site. This indicates a promising route for the design of new drugs that can interfere with the function of tubulin in cancer cells .
Pharmacokinetic Profiles
The pharmacokinetic profiles of these derivatives have been calculated, showing that the most potent compounds have acceptable profiles for oral drug administration. This is important for the development of new oral anticancer medications .
Antiviral Potential Against SARS-CoV-2
Research has indicated that indole derivatives, including “1H-Indole-4-carbohydrazide,” have potential antiviral activities against SARS-CoV-2. This is particularly relevant in the context of the COVID-19 pandemic, as these compounds could contribute to the development of treatments against the virus .
Cytotoxic Activity and Safety Profile
The cytotoxic activity of “1H-Indole-4-carbohydrazide” derivatives has been tested on various cancer cell lines, showing high activity levels. Importantly, these compounds have also revealed a safety profile by exhibiting significantly less cytotoxicity against normal cell lines, which is crucial for reducing side effects in cancer treatment .
Mécanisme D'action
The mechanism of action of 1H-Indole-4-carbohydrazide and its derivatives is not straightforward due to the existence of several receptors on the platelets surface which are responsible for controlling the platelet aggregation. The investigated compounds may exert their activities through binding to more than one of these receptors .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
1H-indole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWVCNABVVHCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655823 | |
| Record name | 1H-Indole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-4-carbohydrazide | |
CAS RN |
885272-22-0 | |
| Record name | 1H-Indole-4-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)






![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)



![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1438278.png)
